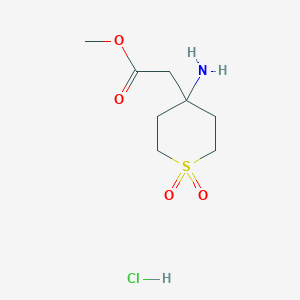

Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride” is a synthetic compound with the CAS Number: 2375273-37-1 . It has a molecular weight of 257.74 and is available in powder form .

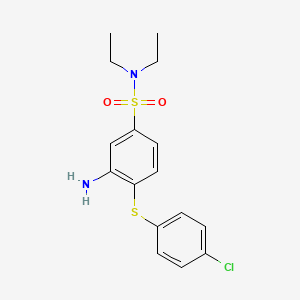

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 257.74 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Scientific Research Applications

Antimicrobial Properties

Naphthoquinones, including derivatives like Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate hydrochloride, have been investigated for their antimicrobial effects. These compounds exhibit redox properties that can disrupt bacterial and fungal cell membranes, making them promising candidates for combating infections. Researchers have explored their activity against multidrug-resistant bacteria, addressing a critical need in healthcare .

Antitumoral Activity

Cancer remains a global health challenge, and novel antitumoral agents are continually sought. Naphthoquinone derivatives, including the compound , have shown potential in preclinical evaluations. Their mechanisms of action involve redox modulation and other pathways. Investigating their efficacy against cancer cells and understanding their safety profiles are crucial steps in drug development .

Chemical Modification Strategies

Researchers have explored chemical modifications of naphthoquinones to enhance their pharmacological properties. By introducing functional groups such as amines, amino acids, furan, pyran, pyrazole, and indole, scientists aim to optimize the compound’s bioactivity. These modifications can improve solubility, selectivity, and overall drug-like properties .

Natural Product Derivatives

Naphthoquinones are secondary metabolites found in plants, and their derivatives have been used in traditional medicine. Investigating their potential as drug candidates involves synthesizing modified versions and assessing their biological effects. The compound falls into this category, emphasizing the relevance of natural product-inspired drug discovery .

Molecular Docking Studies

In addition to experimental studies, computational approaches like molecular docking have been employed. Researchers investigate how the compound interacts with specific protein targets, such as epidermal growth factor receptors (EGFR). Understanding these interactions aids in predicting biological activity and guiding further experiments .

Indole Derivatives

While not directly related to the compound, indole derivatives are also of interest due to their diverse biological applications. Indole-3-acetic acid, a plant hormone derived from tryptophan, exemplifies the importance of indole-based compounds in pharmacology .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXXSKLLCUQSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCS(=O)(=O)CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 145874608 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2744398.png)

![2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide](/img/structure/B2744401.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide](/img/structure/B2744403.png)

![3-{[1,1'-biphenyl]-2-yloxy}-N-(cyanomethyl)propanamide](/img/structure/B2744409.png)

![Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2744410.png)

![N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2744411.png)

![5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744412.png)

![2-chloro-N-{[(2,2,2-trifluoroethyl)amino]carbonyl}acetamide](/img/structure/B2744413.png)

![N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2744416.png)